Oxazolo[5,4-B]pyridine
Overview
Description
Oxazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H4N2O and a molecular weight of 120.11 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of Oxazolo[5,4-B]pyridine involves a palladium-catalyzed direct C–H bond functionalization methodology . This method is used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization . The reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate has also been reported to synthesize oxazolo[4,5-b]pyridine-2(3H)-thione .
Molecular Structure Analysis
The InChI code for Oxazolo[5,4-B]pyridine is 1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .
Chemical Reactions Analysis
The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine are reported . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .
Physical And Chemical Properties Analysis
Oxazolo[5,4-B]pyridine is a solid substance at room temperature . It has a molecular weight of 120.11 . The compound is stored in a dry environment at room temperature .
Scientific Research Applications
1. Chemistry and Synthesis
Oxazolo[5,4-b]pyridine and its derivatives have been a subject of interest due to their unique chemical properties and potential applications. Monier et al. (2020) discuss the synthesis of these compounds from aminopyridinol derivatives or aminopyridines, highlighting the reactivity of various substituents. This research supports further development in organic and medicinal chemistry (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2020). Similarly, Xu et al. (2009) present an efficient synthesis method for 2-substituted oxazolopyridines, using Cu(I)-mediated cyclization, which is significant for producing various derivatives (Xu, Xu, Liu, Sun, & You, 2009).
2. Photophysical Properties
Shatsauskas et al. (2019) developed a method to prepare oxazolo-[5,4-b]pyridin-2(1H)-ones, which are effective phosphors with significant photophysical properties. This research is crucial for understanding the relationship between structure and photophysical properties of these compounds (Shatsauskas, Abramov, Chernenko, Kostyuchenko, & Fisyuk, 2019). Mac et al. (2007) investigated the fluorescence behavior of new dyes based on oxazolo[4,5- b ]pyridine, finding that substituents significantly influence the dipole moments and charge transfer characteristics, which is relevant for developing new fluorescent materials (Mac, Baran, Uchacz, Baran, Suder, & Leśniewski, 2007).
3. Antimicrobial and Anticancer Properties
Celik et al. (2021) explored the antimicrobial activities of oxazolo[4,5-b]pyridine derivatives, demonstrating good to strong activities against various bacteria and fungi strains, which indicates their potential as antimicrobial agents (Celik, Erol, & Kuyucuklu, 2021). Kokkiligadda et al. (2020) synthesized oxazolo[4,5-b]pyridine derivatives and evaluated their anticancer activity against several human cancer cell lines, finding promising results that indicate their potential as anticancer agents (Kokkiligadda, Musunuri, Maiti, Rao, & Sridhar, 2020).
4. Molecular Modeling and Theoretical Studies
Theoretical studies also play a crucial role in understanding oxazolo[5,4-b]pyridine derivatives. Öǧretir et al. (2001) used semiempirical AM1 quantum chemical calculation methods to investigate the thermodynamic properties and acidity constants of these derivatives, providing insights into their substituent effects (Öǧretir, Açıkkalp, & Güray, 2001). He et al. (2012) conducted a quantum chemical study on the excited states and charge transfer of these derivatives, enhancing understanding of their absorption and fluorescence spectra, which is vital for designing new materials with specific optical properties (He, Yuan, Shen, Li, & Yao, 2012).
Safety And Hazards
The safety information for Oxazolo[5,4-B]pyridine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for Oxazolo[5,4-B]pyridine research could involve the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics . Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus .
properties
IUPAC Name |
[1,3]oxazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPLMTPHDFFMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600419 | |
Record name | [1,3]Oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[5,4-B]pyridine | |
CAS RN |
273-62-1 | |
Record name | [1,3]Oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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